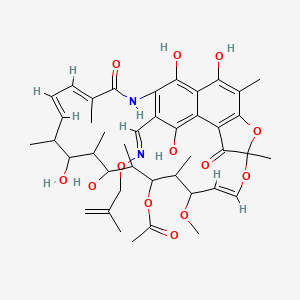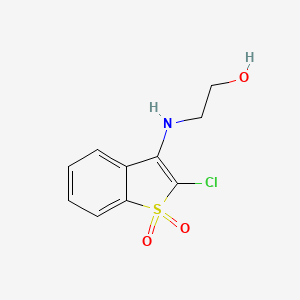
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide: is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzo(b)thienyl group, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide typically involves the reaction of 2-chloro-3-benzo(b)thiophene with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo(b)thienyl derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Propanol, 3-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Ethanol, 2-(N-(2-chloro-3-benzo(b)thienyl)methylamino)-, S,S-dioxide
- 1-Piperazineethanol, 4-(2-chloro-3-benzo(b)thienyl)-, S,S-dioxide
Comparison: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
39775-24-1 |
|---|---|
Fórmula molecular |
C10H10ClNO3S |
Peso molecular |
259.71 g/mol |
Nombre IUPAC |
2-[(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)amino]ethanol |
InChI |
InChI=1S/C10H10ClNO3S/c11-10-9(12-5-6-13)7-3-1-2-4-8(7)16(10,14)15/h1-4,12-13H,5-6H2 |
Clave InChI |
ZWPBBNYLOBXNLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
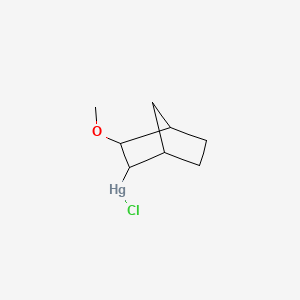
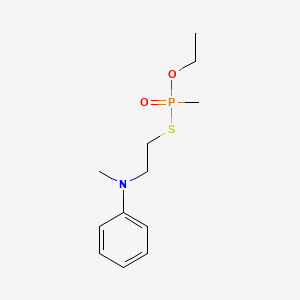

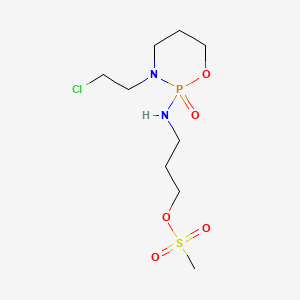

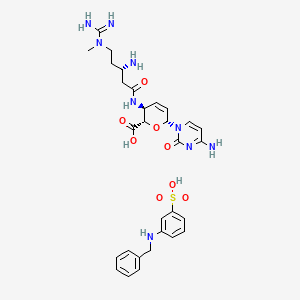
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
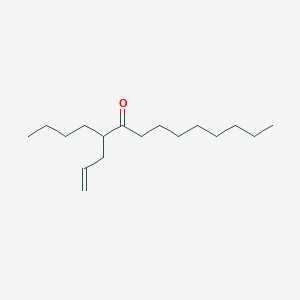
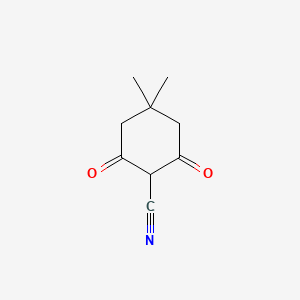

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

